2,2-Dichloroethanol

Mitochondrial Toxicology Oxidative Phosphorylation Structure-Activity Relationship

2,2-Dichloroethanol (CAS 598-38-9) is a chlorinated primary alcohol with the molecular formula C₂H₄Cl₂O and a molecular weight of 114.96 g/mol. At ambient conditions, it exists as a clear, pale yellow liquid with a density of 1.404 g/cm³ and a boiling point of 146 °C at 760 mmHg.

Molecular Formula C2H4Cl2O
Molecular Weight 114.96 g/mol
CAS No. 598-38-9
Cat. No. B146553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloroethanol
CAS598-38-9
Synonyms2,2-dichloroethanol
Molecular FormulaC2H4Cl2O
Molecular Weight114.96 g/mol
Structural Identifiers
SMILESC(C(Cl)Cl)O
InChIInChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2
InChIKeyIDJOCJAIQSKSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloroethanol (CAS 598-38-9): Procurement-Grade Properties and Handling Specifications


2,2-Dichloroethanol (CAS 598-38-9) is a chlorinated primary alcohol with the molecular formula C₂H₄Cl₂O and a molecular weight of 114.96 g/mol [1]. At ambient conditions, it exists as a clear, pale yellow liquid with a density of 1.404 g/cm³ and a boiling point of 146 °C at 760 mmHg . The compound is characterized by a gem-dichloro substitution at the β‑carbon, which fundamentally alters its electronic and steric profile relative to monochlorinated and trichlorinated analogs. This specific substitution pattern is the basis for its unique behavior in hydrogen bonding [2], enzyme binding kinetics [3], and toxicological endpoints [4]. For procurement purposes, 2,2‑dichloroethanol is classified as harmful if swallowed (H302) and requires standard laboratory precautions .

Why 2,2-Dichloroethanol Cannot Be Replaced by 2-Chloroethanol or 2,2,2-Trichloroethanol in Critical Assays


Within the chloroethanol series, the degree of chlorination at the β‑position is not a linear tuning knob but rather a binary switch for multiple critical biochemical and physicochemical properties. Substituting 2,2‑dichloroethanol (DCE) with the less chlorinated 2‑chloroethanol (CE) or the more chlorinated 2,2,2‑trichloroethanol (TCE) introduces quantitatively divergent behavior in enzyme kinetics [1], mitochondrial uncoupling potency [2], and metabolic conjugation [3]. For instance, in liver alcohol dehydrogenase (LADH) assays, DCE exhibits a distinct pKa of 4.5 for the enzyme‑bound complex compared to 5.4 for CE, directly altering pH‑dependent catalytic rates [1]. More strikingly, in mitochondrial respiration studies, DCE stimulates oxygen consumption by 202.7%, whereas CE stimulates only 28.2% and TCE inhibits respiration by >95% at the same concentration [2]. These are not marginal differences; they represent functionally opposite outcomes that render generic interchange impossible in toxicological studies, enzymatic assays, or synthetic applications where precise electronic effects are required.

Quantitative Differentiation of 2,2-Dichloroethanol from Chloroethanol Analogs: A Procurement-Focused Evidence Guide


Mitochondrial Uncoupling Potency: DCE Exhibits 7.2‑Fold Higher Respiratory Stimulation than 2‑Chloroethanol

In a direct comparative study using isolated rat liver mitochondria with succinate as the respiratory substrate, 2,2‑dichloroethanol (DCE) at 150 mM stimulated mitochondrial respiration by 202.7 ± 8.2%, compared to only 28.2 ± 6.5% for 2‑chloroethanol (CE) at the same concentration. Notably, 2,2,2‑trichloroethanol (TCE) inhibited respiration by greater than 95% under identical conditions [1][2]. The uncoupling potency was demonstrated to be proportional to the extent of chlorination at the β‑position, with DCE occupying a critical intermediate position that yields maximal stimulation before the inhibitory threshold is crossed [1].

Mitochondrial Toxicology Oxidative Phosphorylation Structure-Activity Relationship Chloroethanol Toxicity

Alcohol Dehydrogenase Binding: DCE Lowers Enzyme‑Bound Complex pKa by 0.9 Units Relative to 2‑Chloroethanol

Transient‑state kinetic analysis of liver alcohol dehydrogenase (LADH) binding reveals that the enzyme‑NAD⁺‑alcohol complex exhibits a proton dissociation equilibrium with a pKa of 4.5 for 2,2‑dichloroethanol (DCE), compared to 5.4 for 2‑chloroethanol (CE) [1][2]. This 0.9‑unit difference reflects the electron‑withdrawing effect of the second chlorine atom, which stabilizes the alcoholate ion form of the enzyme‑bound substrate and directly regulates both the rate of alcohol desorption and the catalytic hydride transfer to NAD⁺ [1].

Enzyme Kinetics Alcohol Dehydrogenase Ligand Binding Proton Dissociation

Intramolecular Hydrogen Bonding: DCE Maintains Conformational Stability in Polar Solvents Unlike 2‑Chloroethanol

Raman spectroscopic measurements of conformational energy differences (ΔH) demonstrate that 2,2‑dichloroethanol (DCE) maintains its intramolecular hydrogen bonding pattern upon dilution in DMSO and H₂O, in marked contrast to 2‑chloroethanol (CE), whose ΔH is significantly affected by these hydrogen‑bonding solvents [1]. The spectroscopic analysis in the OH valence region indicates stronger intramolecular hydrogen bond formation in DCE than in the monochlorinated analog [1].

Conformational Analysis Raman Spectroscopy Hydrogen Bonding Solvent Effects

Enzymatic Conjugation: DCE Is a Poorer Substrate for Cholesterol Ester Hydrolase than 2‑Chloroethanol

In vitro enzymatic conjugation studies using purified bovine pancreatic cholesterol ester hydrolase demonstrate a clear substrate preference hierarchy among chloroethanols. 2‑Chloroethanol (CE) was a better substrate for fatty acid esterification than 2,2‑dichloroethanol (DCE), which in turn was a better substrate than 2,2,2‑trichloroethanol (TCE) [1]. This rank order reflects the steric and electronic constraints imposed by increasing β‑chlorination on the enzyme's active site accommodation.

Xenobiotic Metabolism Fatty Acid Conjugation Cholesterol Ester Hydrolase Haloethanol Toxicology

Metabolic Formation: DCE Is a Specific P450‑Dependent Metabolite of 1,1‑Dichloroethane and Dichloroethylenes

Hepatic microsomal incubation studies reveal that 2,2‑dichloroethanol (DCE) is formed as a specific metabolite from multiple chlorinated precursors. Incubation of 1,1‑dichloroethane with hepatic microsomes from phenobarbital‑treated rats and an NADPH‑generating system results in conversion to acetic acid and, to a lesser extent, 2,2‑dichloroethanol [1]. Similarly, incubation of cis‑ and trans‑1,2‑dichloroethylene produces measurable levels of DCE and dichloroacetaldehyde, but notably not 2‑chloroethanol [1][2]. This precursor specificity is distinct from the metabolic pathways of 1,2‑dichloroethane, which yields chloroacetaldehyde and 2‑chloroethanol instead [1].

Cytochrome P450 Metabolism Chlorinated Hydrocarbon Biotransformation Hepatic Microsomes Metabolite Identification

Synthetic Utility: DCE Enables Tunable N‑Heterocyclic Carbene Catalyst Functionalization

2,2‑Dichloroethanol is specifically employed as a reagent for functionalizing the methylene bridge of bis(N‑heterocyclic carbene) ligands, enabling the preparation of tunable molecular catalysts . This application exploits the unique reactivity of the gem‑dichloro alcohol moiety, which provides a synthetic handle not available with monochlorinated or non‑chlorinated ethanol analogs.

Organometallic Catalysis N‑Heterocyclic Carbenes Ligand Design Methylene Bridge Functionalization

Procurement-Driven Application Scenarios for 2,2-Dichloroethanol Based on Quantitative Differentiation Evidence


Mitochondrial Toxicology Studies Requiring Calibrated Uncoupling Agents

For research programs investigating mitochondrial dysfunction or screening compounds for uncoupling activity, 2,2‑dichloroethanol (DCE) provides a critical intermediate reference standard. At 150 mM, DCE stimulates respiration by 202.7%, whereas 2‑chloroethanol yields only 28.2% stimulation and 2,2,2‑trichloroethanol causes >95% inhibition [1]. This non‑linear structure‑activity relationship makes DCE the optimal choice for positive controls in uncoupling assays where robust stimulation without complete inhibition is required.

Liver Alcohol Dehydrogenase (LADH) Kinetic Studies and Substrate Profiling

DCE is uniquely suited as a substrate for LADH kinetic investigations due to its distinct enzyme‑bound pKa of 4.5, which is 0.9 units lower than that of 2‑chloroethanol [2]. This difference alters the pH‑dependent catalytic rate and the equilibrium concentration of the alcoholate ion. Researchers requiring a chloroethanol substrate with enhanced acidity in the enzyme‑bound state for mechanistic studies must procure DCE rather than CE.

Analytical Method Development for Chlorinated Solvent Exposure Biomarkers

DCE serves as a pathway‑specific metabolite for 1,1‑dichloroethane and 1,2‑dichloroethylene exposure, distinguishing these from 1,2‑dichloroethane exposure which yields 2‑chloroethanol instead [3]. For analytical chemists developing GC‑MS or LC‑MS methods for biological monitoring or environmental forensics, DCE is an essential analytical standard that cannot be substituted with other chloroethanols.

Synthesis of Functionalized Bis(N‑Heterocyclic Carbene) Ligands for Tunable Catalysis

DCE is a specific reagent for functionalizing the methylene bridge of bis(NHC) ligands, a key step in preparing tunable molecular catalysts . Synthetic chemists engaged in organometallic catalyst development should procure DCE for this transformation; alternative alcohols (ethanol, 2‑chloroethanol) do not provide the required gem‑dichloro reactivity for this reported functionalization.

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